trans,trans-Mucononitrile

Stereochemical Purity Isomer Separation Mucononitrile Synthesis

trans,trans-Mucononitrile (CAS 821-60-3), also referred to as (2E,4E)-hexa-2,4-dienedinitrile or trans,trans-1,4-dicyano-1,3-butadiene, is a C6 symmetric dinitrile featuring a fully conjugated trans,trans-diene backbone and terminal nitrile groups. With a molecular mass of 104.11 g·mol⁻¹, this compound serves as a stereodefined precursor for the synthesis of trans,trans-muconic acid , a key biobased monomer, and participates in Diels-Alder cycloadditions, hydrogenation to adiponitrile, and co-polymerization reactions.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
CAS No. 821-60-3
Cat. No. B12759020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-Mucononitrile
CAS821-60-3
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(=CC#N)C=CC#N
InChIInChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+
InChIKeyQLQYLCRMTTXKHS-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-Mucononitrile (CAS 821-60-3): A Conjugated Dinitrile Building Block with Defined Stereochemistry


trans,trans-Mucononitrile (CAS 821-60-3), also referred to as (2E,4E)-hexa-2,4-dienedinitrile or trans,trans-1,4-dicyano-1,3-butadiene, is a C6 symmetric dinitrile featuring a fully conjugated trans,trans-diene backbone and terminal nitrile groups [1]. With a molecular mass of 104.11 g·mol⁻¹, this compound serves as a stereodefined precursor for the synthesis of trans,trans-muconic acid [2], a key biobased monomer, and participates in Diels-Alder cycloadditions, hydrogenation to adiponitrile, and co-polymerization reactions [3][4]. Its rigid all-trans geometry imparts distinct solid-state packing and reactivity patterns compared to other geometric isomers of mucononitrile.

Why Generic Mucononitrile or Isomeric Mixtures Cannot Replace trans,trans-Mucononitrile in Stereospecific Applications


Mucononitrile exists as three geometric isomers—cis,cis, cis,trans, and trans,trans—and the standard oxidative dehydrogenation process predominantly yields the cis,cis form (65%) with only 15–26% trans,trans content [1]. Because the spatial arrangement of the nitrile groups and the conjugated π-system directly control reactivity in cycloadditions, coordination chemistry, and solid-state polymerization, substituting a mixed-isomer stream or the cis,cis isomer for stereochemically pure trans,trans-mucononitrile invariably leads to altered regioselectivity, lower crystallinity, and non-reproducible material properties [2][3]. The following evidence quantifies these critical differences.

trans,trans-Mucononitrile Procurement Evidence: Quantitative Differentiation from Closest Analogs


Isomeric Purity: trans,trans-Mucononitrile Requires Non-Standard Synthesis to Achieve >95% Stereochemical Purity

The vapor-phase oxidative dehydrogenation process that is commercially preferred for muconodinitrile production generates a product stream in which the trans,trans isomer constitutes only 15% of the total, with the remainder being cis,cis (65%) and cis,trans (20%) [1]. In contrast, laboratory-scale dehydration of trans,trans-muconamide yields the trans,trans isomer with >95% stereochemical purity [2]. A procurement specification for trans,trans-mucononitrile must therefore confirm that the product was obtained via an isomer-specific route or subsequent purification, as the 85:15 ratio of non-trans,trans to trans,trans isomers in the standard stream renders direct use unacceptable for stereosensitive transformations.

Stereochemical Purity Isomer Separation Mucononitrile Synthesis

Crystal Packing and Solid-State Reactivity: trans,trans-Mucononitrile Exhibits Distinct Lattice Parameters vs. cis,cis Analogs

Single-crystal X-ray analysis of trans,trans-mucononitrile reveals bond lengths with an estimated standard deviation of 0.003 Å and anisotropic displacement parameters refined to R = 0.039 [1]. The all-trans arrangement forces the nitrile groups into a centrosymmetric packing motif with intermolecular C≡N···H–C contacts that are geometrically distinct from the cis,cis isomer, which crystallizes in a different space group [1]. These structural differences translate into a measured melting point of 162–163 °C for the trans,trans isomer [2], compared with 128–131 °C reported for cis,cis-mucononitrile , reflecting stronger intermolecular interactions in the trans,trans lattice.

Crystal Engineering Topochemistry Solid-State Reactivity

¹H NMR Coupling Constants: Definitive Isomer Identification for Quality Assurance

Proton magnetic resonance spectroscopy provides an unambiguous fingerprint for isomeric identification. For trans,trans-mucononitrile, the olefinic protons appear as an AA'XX' spin system with a trans ³J(H2–H3) coupling constant of 15.5 Hz, whereas the cis,cis isomer exhibits a ³J coupling of 10.5 Hz [1][2]. The ¹H chemical shifts of the terminal protons (δ ~6.8 ppm for trans,trans vs. δ ~6.5 ppm for cis,cis) further differentiate the two isomers [1]. These parameters are critical for batch-to-batch quality control when certifying ≥98% stereochemical purity.

NMR Spectroscopy Isomer Identification Quality Control

Synthetic Pathway Advantage: Direct Hydrolysis to trans,trans-Muconic Acid without Isomerization

trans,trans-Muconic acid is a high-demand biobased monomer for polyethylene terephthalate (PET) analogs and performance polyesters. Starting from cis,cis-muconic acid, an additional isomerization step (typically acid-catalyzed heating at 160–180 °C) is required to obtain the trans,trans isomer, which adds 4–8 hours of processing time and reduces overall yield by 10–15% [1]. In contrast, trans,trans-mucononitrile can be converted directly to trans,trans-muconic acid via acidic or basic hydrolysis while retaining the trans,trans geometry, eliminating the isomerization unit operation [2]. This route avoids the common side-product formation of γ-lactones that plague the isomerization of cis,cis-muconic acid.

Muconic Acid Bio-based Monomers Process Efficiency

High-Value Application Scenarios for trans,trans-Mucononitrile Based on Differentiated Performance Evidence


Stereodefined Monomer for Topochemical Polymerization

The ordered crystal lattice of trans,trans-mucononitrile, with its centrosymmetric packing and short intermolecular contacts established by X-ray diffraction [1], makes it an ideal monomer for topochemical polymerization to give crystalline poly(mucononitrile) with anisotropic optical or electronic properties. The cis,cis isomer, with a different packing motif and lower melting point (Δ ≈ 34 °C) [2], cannot sustain the same lattice-controlled reactivity, underscoring the importance of procuring the pure trans,trans stereoisomer.

Direct Precursor for trans,trans-Muconic Acid in Biobased Polymer Production

When trans,trans-muconic acid is required as a drop-in replacement for terephthalic acid in polyesters, starting from trans,trans-mucononitrile eliminates the 10–15% yield loss and 4–8 h isomerization step associated with the cis,cis diacid route [3]. This direct synthetic pathway provides a more atom-economical and energy-efficient process for manufacturers scaling up biobased PET analogs.

Analytical Reference Standard for Mucononitrile Isomer Quantification

With well-defined ¹H NMR coupling constants (³J = 15.5 Hz for trans,trans vs. 10.5 Hz for cis,cis) [4], a certified high-purity trans,trans-mucononitrile sample serves as a primary reference standard for quality control laboratories that need to quantify isomeric ratios in mucononitrile-containing product streams, ensuring compliance with specifications that demand >98% stereochemical purity.

Diels-Alder Cycloadditions Requiring a Stereoelectronically Defined Dienophile

In inverse-electron-demand Diels-Alder reactions, the trans,trans geometry of mucononitrile presents the dienophile in a specific spatial orientation that cannot be replicated by the cis,cis or cis,trans isomers. The high stereochemical purity (>95%) available from dedicated synthetic routes [5] ensures consistent regiochemical outcomes and high yields, which is essential for medicinal chemistry campaigns where isomeric impurities would otherwise create complex product mixtures.

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